molecular formula C12H15IN2O3S B2616929 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 942875-23-2

1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2616929
CAS No.: 942875-23-2
M. Wt: 394.23
InChI Key: LBXMPYRJGOQMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an iodophenyl group, a sulfonyl group, and a piperidine ring, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the iodophenyl sulfonyl precursor. The synthetic route often includes:

    Formation of the Iodophenyl Sulfonyl Precursor: This step involves the iodination of a phenyl sulfonyl compound under controlled conditions.

    Coupling with Piperidine: The iodophenyl sulfonyl precursor is then coupled with piperidine-4-carboxamide under specific reaction conditions to form the final compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. This can include the use of catalysts, temperature control, and purification techniques.

Chemical Reactions Analysis

1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The piperidine ring can engage in coupling reactions with other aromatic or aliphatic compounds.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The iodophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Piperidine Derivatives: These include compounds with similar piperidine rings but different substituents, such as piperidine-4-carboxylic acid and piperidine-4-sulfonamide.

    Iodophenyl Compounds: These include compounds with iodophenyl groups but different functional groups, such as 4-iodophenylamine and 4-iodophenylmethanol.

The uniqueness of this compound lies in its combination of the iodophenyl, sulfonyl, and piperidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-iodophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O3S/c13-10-1-3-11(4-2-10)19(17,18)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXMPYRJGOQMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.